
2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine
Overview
Description
2-Chloro-1-N-(1-phenylethyl)benzene-1,4-diamine (CAS: 1040084-84-1) is a substituted benzene-1,4-diamine derivative characterized by a chloro group at position 2 and an N-(1-phenylethyl) substituent on the aromatic ring. Its molecular formula is C₁₄H₁₅ClN₂, with a molecular weight of 246.74 g/mol . The compound exhibits moderate polarity due to the amine groups and the chloro substituent, which influence its solubility and reactivity. It is typically stored at room temperature as an oil and is associated with safety hazards including skin irritation and respiratory toxicity (H302, H312, H315, etc.) .
The compound is cataloged as a building block in organic synthesis, though commercial availability has been discontinued by some suppliers (e.g., CymitQuimica) .
Mechanism of Action
- Specifically, the compound may form a Meisenheimer complex, which is a negatively charged intermediate formed during nucleophilic aromatic substitution. This complex results from the attack of a nucleophile on one of the aromatic carbons .
- The electrophilic center (likely the chlorine atom) reacts with a nucleophile (e.g., an amino group) to form a sigma bond with the benzene ring. This generates a positively charged benzenonium intermediate .
Mode of Action
Biological Activity
2-Chloro-1-N-(1-phenylethyl)benzene-1,4-diamine, with the molecular formula C14H15ClN2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources of research.
Synthesis
The synthesis of this compound generally involves the reaction of 2-chloronitrobenzene with 1-phenylethylamine, followed by reduction of the nitro group to an amine. Common reducing agents include hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride (LiAlH4) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors, influencing metabolic pathways and signal transduction processes. The presence of both amine and chloro groups allows for diverse interactions within biological systems .
Pharmacological Effects
Research indicates that this compound exhibits potential pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi .
- Anticancer Properties : Investigations into its anticancer effects have revealed that it may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the exact mechanisms involved .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis through caspase activation pathways .
Antimicrobial Studies
In another study focusing on antimicrobial activity, derivatives of this compound were tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that these derivatives exhibited notable inhibitory effects on bacterial growth, suggesting potential as a lead compound for developing new antibiotics .
Comparison with Related Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Antimicrobial, Anticancer | Unique substitution pattern enhances activity |
4-Chloro-N-(1-phenylethyl)benzene-1,2-diamine | Moderate Anticancer | Less potent than its counterpart |
2-Chloro-N-(2-methylphenyl)benzene-1,4-diamine | Antimicrobial | Similar mechanism but different efficacy |
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as oxidation, reduction, and substitution makes it valuable for producing other chemical entities.
Biology
Research indicates that 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that this compound may inhibit bacterial growth, suggesting its potential application in treating infections.
- Antioxidant Properties : Its low ionization energy allows it to react efficiently with reactive oxygen species, indicating potential use in preventing oxidative stress-related diseases.
Medicine
The compound is being investigated for its therapeutic properties, including:
- Enzyme Inhibition : It may interact with specific enzymes or receptors, altering their activity and potentially leading to therapeutic effects.
- Anticancer Activities : Preliminary studies suggest that it may have anticancer properties worth exploring further.
Industrial Applications
In addition to its research applications, this compound is utilized in various industrial processes:
- Dyes and Pigments Production : Its chemical structure allows it to be used in the manufacture of dyes and pigments.
- Chemical Manufacturing : It serves as a reagent in analytical chemistry and other chemical syntheses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,4-diaminobenzene derivatives with 1-phenylethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Catalysts like Pd/C or CuI may enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .
- Key Variables : Temperature, solvent polarity, stoichiometry of reactants, and catalyst loading must be optimized using Design of Experiments (DoE) to minimize by-products like dichlorinated analogs or oligomers .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water mobile phases.
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: aromatic protons at δ 6.8–7.5 ppm; ¹³C NMR: chlorine-induced deshielding at C2).
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl).
Q. What safety protocols are essential when handling this compound?
- PPE Requirements : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize acidic/basic residues before disposal. Use activated carbon filters for volatile by-products .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound in novel reaction systems?
- Approach :
- DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-311+G(d,p)) to assess electron density at the chloro and amine groups.
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate intermediates in cross-coupling reactions.
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictory data in catalytic applications of this compound?
- Case Example : Discrepancies in catalytic efficiency may arise from solvent polarity or ligand coordination.
- Resolution Workflow :
Systematic Parameter Variation : Test solvents (polar aprotic vs. non-polar), temperatures, and ligand ratios.
In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates.
Multivariate Analysis : Apply ANOVA or PCA to identify dominant variables .
Q. How does steric hindrance from the 1-phenylethyl group influence regioselectivity in derivatization reactions?
- Experimental Design :
- Synthesize analogs with varying substituents (e.g., methyl, tert-butyl) on the phenyl ring.
- Compare reaction rates and product distributions in Suzuki-Miyaura couplings.
- Findings : Bulky groups reduce yields in meta-substitution but enhance para-selectivity due to steric shielding .
Q. What role does this compound play in designing metal-organic frameworks (MOFs) or supramolecular assemblies?
- Application : The diamine moiety acts as a bridging ligand for coordinating transition metals (e.g., Cu²⁺, Fe³⁺).
- Characterization :
- PXRD : Confirm MOF crystallinity.
- BET Analysis : Measure surface area (>500 m²/g for gas storage).
Q. Methodological Recommendations
- DoE : Use fractional factorial designs to screen variables efficiently .
- Cross-Disciplinary Collaboration : Integrate synthetic chemistry with computational modeling to accelerate reaction discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine, highlighting differences in substituents, properties, and applications:
Structural and Electronic Differences
- Chloro vs. In contrast, the trifluoromethyl group in N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CF₃) is strongly electron-withdrawing and lipophilic, enhancing metabolic stability in pharmaceuticals .
- Aromatic vs. The isopropyl group in N-(1-Methylethyl)benzene-1,4-diamine reduces steric hindrance, favoring industrial applications like rubber vulcanization .
Research Findings and Industrial Relevance
- Discontinuation Trends : The target compound’s discontinuation by CymitQuimica contrasts with growing demand for N1-(4-Chlorophenyl)benzene-1,4-diamine , driven by agrochemical markets .
- Technological Advancements: Innovations in catalytic amination () have reduced production costs for benzene-1,4-diamine derivatives, favoring scalable analogs like N-(1-Methylethyl)benzene-1,4-diamine .
Properties
IUPAC Name |
2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(16)9-13(14)15/h2-10,17H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZDEJWNOZKAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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